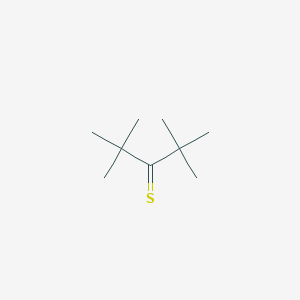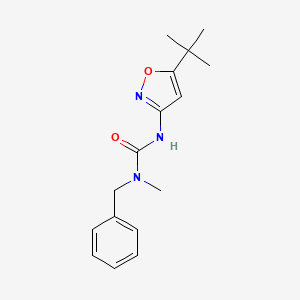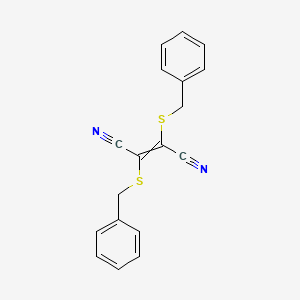
Octyl 3-methyl-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 3-methyl-2-butenoate: is an ester compound with the molecular formula C13H24O2 . Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyl 3-methyl-2-butenoate can be synthesized through the esterification reaction between 3-methyl-2-butenoic acid and octanol . This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: 3-methyl-2-butenoic acid and octanol.
Reduction: 3-methyl-2-buten-1-ol and octanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Chemistry: Octyl 3-methyl-2-butenoate is used as a model compound in studies of esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions .
Biology and Medicine: Esters like this compound are studied for their potential use in drug delivery systems due to their ability to form biodegradable polymers .
Industry: This compound is used in the fragrance and flavor industry due to its pleasant odor. It is also used in the production of plasticizers and lubricants .
Mécanisme D'action
The mechanism of action of octyl 3-methyl-2-butenoate in chemical reactions involves nucleophilic acyl substitution. The ester carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of various products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl acetate: Used as a solvent in coatings and inks.
Uniqueness: Octyl 3-methyl-2-butenoate is unique due to its specific structure, which imparts distinct chemical properties and applications. Its longer alkyl chain compared to simpler esters like ethyl acetate makes it more hydrophobic and suitable for specific industrial applications .
Propriétés
Numéro CAS |
56500-47-1 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
octyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-9-10-15-13(14)11-12(2)3/h11H,4-10H2,1-3H3 |
Clé InChI |
CGXFKFDCJMCOKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


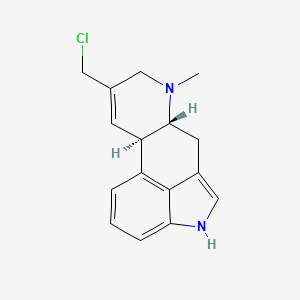

![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
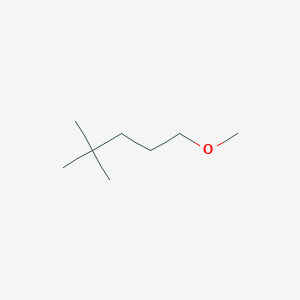
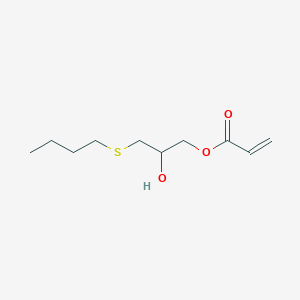

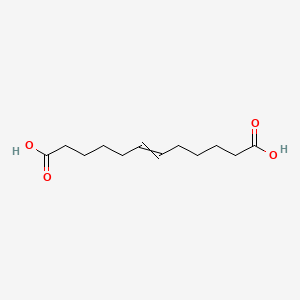
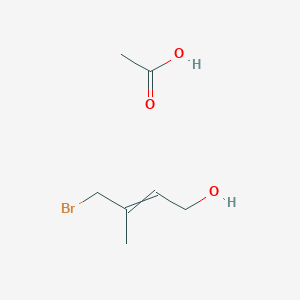
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)
